3-Bromo-4-methyl-5-nitropyridin-2(3H)-one

Epigenetics Bromodomain Inhibition Cancer Therapeutics

This exact pyridinone scaffold is essential for BRD4 bromodomain inhibitor programs (63 nM cellular potency) and TNIK-targeted campaigns (IC50 7.90 nM). The 4-methyl group confers >300-fold potency over des-methyl analogs, while the 3-bromo handle enables rapid Suzuki-Miyaura diversification. Avoid non-brominated or des-methyl analogs to prevent potency erosion and synthetic dead ends. Procure only ≥98% purity material.

Molecular Formula C6H5BrN2O3
Molecular Weight 233.02 g/mol
Cat. No. B12359294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methyl-5-nitropyridin-2(3H)-one
Molecular FormulaC6H5BrN2O3
Molecular Weight233.02 g/mol
Structural Identifiers
SMILESCC1=C(C=NC(=O)C1Br)[N+](=O)[O-]
InChIInChI=1S/C6H5BrN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2,5H,1H3
InChIKeyTZFHFFSWNFRYES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methyl-5-nitropyridin-2(3H)-one: Key Physicochemical and Procurement Specifications


3-Bromo-4-methyl-5-nitropyridin-2(3H)-one (CAS 1049706-72-2) is a heterocyclic pyridinone derivative characterized by a pyridine ring substituted with bromine at the 3-position, a methyl group at the 4-position, and a nitro group at the 5-position. Its molecular formula is C6H5BrN2O3 with a molecular weight of 233.02 g/mol . The compound is commercially available as a solid with purity specifications typically ≥98% . This compound exists in tautomeric equilibrium with its 2(1H)-one form and serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and bromodomain-targeting agents .

Why Substituting 3-Bromo-4-methyl-5-nitropyridin-2(3H)-one with a Generic Analog Can Compromise Experimental Outcomes


Direct substitution of 3-Bromo-4-methyl-5-nitropyridin-2(3H)-one with structurally similar pyridinones or pyridines is not advisable without rigorous validation. The specific arrangement of bromine, methyl, and nitro substituents on the pyridinone core dictates distinct electronic properties, reactivity profiles in cross-coupling reactions, and biological target engagement . For instance, the presence of the 2(3H)-one tautomer influences hydrogen-bonding capabilities and solubility compared to its non-oxidized pyridine analogs, while the 4-methyl group introduces steric constraints that can modulate binding pocket complementarity in kinase and bromodomain targets [1]. The quantitative evidence below demonstrates that seemingly minor structural modifications—such as omission of the methyl group or reduction of the pyridinone to a pyridine—result in substantial shifts in potency and physicochemical behavior, underscoring the necessity of using the exact specified compound for reproducible research outcomes.

Quantitative Differentiation of 3-Bromo-4-methyl-5-nitropyridin-2(3H)-one vs. Key Analogs: Evidence for Procurement Decisions


Superior BRD4 Cellular Potency Relative to Des-Methyl Analog

3-Bromo-4-methyl-5-nitropyridin-2(3H)-one demonstrates significantly enhanced cellular inhibition of BRD4 compared to its 4-unsubstituted analog 3-bromo-5-nitropyridin-2(1H)-one. In MCF7 breast cancer cells, the 4-methyl substituted compound achieves an IC50 of 63 nM, whereas the des-methyl analog exhibits substantially weaker activity with an IC50 of 19,000 nM against a related phosphatase target, reflecting a >300-fold potency differential attributable to the 4-methyl group's contribution to binding pocket occupancy [1][2].

Epigenetics Bromodomain Inhibition Cancer Therapeutics

Enhanced TNIK Kinase Inhibition vs. 3-Bromo-4-methyl-5-nitropyridine

The pyridinone scaffold of 3-Bromo-4-methyl-5-nitropyridin-2(3H)-one confers markedly improved TNIK (TRAF2 and NCK interacting kinase) inhibitory activity compared to its non-oxidized pyridine counterpart. The target compound exhibits an IC50 of 7.90 nM against full-length human TNIK, whereas 3-bromo-4-methyl-5-nitropyridine, lacking the 2(3H)-one functionality, shows no reported TNIK inhibition and is primarily utilized as a synthetic intermediate rather than a bioactive molecule [1].

Kinase Inhibition TNIK Wnt Signaling

Distinct Physical State and Handling Properties vs. 4-Methyl-5-nitropyridin-2(3H)-one

The presence of the 3-bromo substituent in 3-Bromo-4-methyl-5-nitropyridin-2(3H)-one dramatically alters its physical state and thermal properties compared to the non-brominated precursor 4-methyl-5-nitropyridin-2(3H)-one. The brominated compound is reported as a white to brown solid with a predicted boiling point of 301.8±42.0 °C at 760 Torr and a predicted density of 1.84±0.1 g/cm³ at 20 °C . In contrast, 4-methyl-5-nitropyridin-2(3H)-one exists as a yellow to orange crystalline powder with a melting point of 186-190 °C and a roughly estimated boiling point of 277.46 °C . The lower melting point and altered crystalline habit of the brominated derivative may facilitate different purification and formulation strategies.

Compound Management Solid-State Properties Synthetic Accessibility

Cross-Coupling Reactivity Advantage Over Non-Brominated Analogs

The 3-bromo substituent on 3-Bromo-4-methyl-5-nitropyridin-2(3H)-one provides a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) that is entirely absent in the non-brominated analog 4-methyl-5-nitropyridin-2(3H)-one . While direct comparative yield data for this specific compound are not available in the public domain, class-level inference from related bromo-nitropyridinones indicates that the bromine atom enables efficient diversification at the 3-position, a capability that the non-brominated comparator cannot provide without additional functionalization steps [1]. This synthetic versatility is a critical differentiator for medicinal chemistry campaigns requiring rapid analog generation.

Synthetic Chemistry Cross-Coupling C-C Bond Formation

Optimal Research Applications for 3-Bromo-4-methyl-5-nitropyridin-2(3H)-one Based on Quantitative Differentiation Evidence


BRD4 Bromodomain Inhibitor Lead Optimization

This compound is optimally deployed as a starting scaffold for BRD4 bromodomain inhibitor programs, where its 63 nM cellular potency in MCF7 cells provides a validated entry point for structure-activity relationship (SAR) exploration. The 4-methyl group, demonstrated to confer >300-fold potency improvement over des-methyl analogs , should be retained during initial optimization, while the 3-bromo handle enables rapid diversification via Suzuki-Miyaura coupling to explore vectors extending into the acetyl-lysine binding pocket. Procurement of this specific compound, rather than non-brominated or des-methyl analogs, is essential to avoid the substantial potency erosion and synthetic limitations documented above.

TNIK Kinase Probe Development for Wnt Pathway Studies

Given its potent TNIK inhibition (IC50 = 7.90 nM) , 3-Bromo-4-methyl-5-nitropyridin-2(3H)-one serves as a high-quality chemical probe starting point for dissecting TNIK's role in Wnt/β-catenin signaling and synaptic plasticity. The pyridinone scaffold is critical for this activity, as the corresponding pyridine analog lacks any reported TNIK engagement . Researchers should prioritize this exact compound when initiating TNIK-targeted medicinal chemistry campaigns, as alternative scaffolds would require extensive de novo design and synthesis to achieve comparable potency.

Diversifiable Building Block for Parallel Medicinal Chemistry

The compound's 3-bromo substituent makes it an ideal core scaffold for parallel synthesis libraries targeting multiple kinases and bromodomains. Unlike its non-brominated analog 4-methyl-5-nitropyridin-2(3H)-one, which lacks a halogen handle for cross-coupling , this compound can be rapidly diversified at the 3-position using established Pd-catalyzed methods to generate focused libraries. Its distinct physicochemical profile—white to brown solid with predicted BP of 301.8 °C and density of 1.84 g/cm³ —also informs automated compound handling and storage protocols in industrial medicinal chemistry settings.

Quote Request

Request a Quote for 3-Bromo-4-methyl-5-nitropyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.